Product packaging for 2-Bromo[1]benzothieno[3,2-b]quinoline(Cat. No.:)

2-Bromo[1]benzothieno[3,2-b]quinoline

Cat. No.: B378120
M. Wt: 314.2g/mol
InChI Key: QWBKNFBZRLPPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo[1]benzothieno[3,2-b]quinoline is a synthetic brominated derivative based on the benzothieno[3,2-b]quinoline scaffold, a sulfur isostere of the natural alkaloid cryptolepine . This class of quaternary quinolinium compounds has demonstrated significant potential in medicinal chemistry research, particularly as a lead structure for developing new anti-infective agents . Researchers value this scaffold for its broad-spectrum activity against opportunistic fungal pathogens, including Candida albicans , Cryptococcus neoformans , and Aspergillus fumigatus ,

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8BrNS B378120 2-Bromo[1]benzothieno[3,2-b]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H8BrNS

Molecular Weight

314.2g/mol

IUPAC Name

2-bromo-[1]benzothiolo[3,2-b]quinoline

InChI

InChI=1S/C15H8BrNS/c16-10-5-6-12-9(7-10)8-14-15(17-12)11-3-1-2-4-13(11)18-14/h1-8H

InChI Key

QWBKNFBZRLPPPL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C4C=C(C=CC4=N3)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C4C=C(C=CC4=N3)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1 Benzothieno 3,2 B Quinoline and Analogues

One-Pot Synthetic Procedures for Benzothienoquinoline Core Structures

One-pot syntheses offer an efficient and atom-economical route to complex molecular scaffolds by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates. For the construction of benzothienoquinoline and related quinoline (B57606) cores, several innovative one-pot procedures have been developed.

A notable one-pot, three-component strategy allows for the construction of benzo[f]quinoline-linked covalent organic frameworks (B[f]QCOFs) through a [4+2] cyclic condensation. nih.gov This method involves the reaction of aldehydes, aromatic amines, and triethylamine, which serves as the vinyl source, to build the quinoline ring system efficiently. nih.gov Similarly, a metal-free, three-component method has been demonstrated for creating 2-substituted quinolines and benzo[f]quinolines from aromatic amines, aldehydes, and tertiary amines. researchgate.netnih.gov

Another approach involves a one-pot, three-step synthesis for 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This procedure combines a Williamson ether synthesis, ester hydrolysis, and an intramolecular electrophilic cyclization in a single sequence. scielo.br While focused on a benzofuran (B130515) analogue, the strategy highlights the potential for one-pot tandem reactions to build complex heterocyclic systems linked to a quinoline core. Furthermore, the core nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) structure, a close relative, can be synthesized in a one-pot procedure from o-chlorobenzaldehyde. mdpi.com

These methods showcase the power of one-pot reactions in rapidly assembling the foundational quinoline ring, which can then be further functionalized or used in more complex fused systems like benzothienoquinolines.

Table 1: Examples of One-Pot Synthetic Procedures

Product Type Key Reactions Starting Materials Reference
Benzo[f]quinoline-linked COFs Three-component [4+2] cyclic condensation Aldehydes, aromatic amines, triethylamine nih.gov
2-Substituted Quinolines Three-component reaction Aromatic amines, aldehydes, tertiary amines researchgate.net
2-Benzofuranyl-quinoline-3-carboxylic acids Williamson ether synthesis, hydrolysis, intramolecular cyclization Ethyl 2-(bromomethyl)quinoline-3-carboxylate, substituted salicylaldehydes scielo.br
nih.govBenzothieno[3,2-b] nih.govbenzothiophene One-pot procedure o-Chlorobenzaldehyde mdpi.com

Multi-Step Approaches to 2-Bromonih.govbenzothieno[3,2-b]quinoline and Related Structures

Multi-step synthesis provides a more controlled, linear pathway to complex molecules, allowing for the purification of intermediates and the precise installation of functional groups. The synthesis of substituted benzothienoquinolines, including the 2-bromo derivative, often relies on such sequential strategies.

A common multi-step route begins with the acylation of suitably substituted anthranilic acids with (phenylthio)acetyl chloride. nih.gov The resulting intermediates undergo a double intramolecular cyclization, typically promoted by a strong acid like polyphosphoric acid (PPA), to form substituted-11-quinolones. nih.gov These quinolones can then be treated with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 11-position, which can subsequently be removed via hydrogenation. nih.gov This sequence builds the core scaffold, and strategic placement of a bromine atom on the initial anthranilic acid or thiophenol starting material would lead to the desired bromo-substituted analogue.

Another strategy involves the synthesis of 3-bromoquinoline-2(1H)-thiones from 2-(2,2-dibromoethenyl)phenyl isothiocyanates. semanticscholar.org These thiones are valuable precursors that can be elaborated into thieno[2,3-b]quinoline derivatives, demonstrating a pathway to fuse the thiophene (B33073) ring onto a pre-brominated quinoline core. semanticscholar.org Similarly, novel derivatives of benzo[b]thieno[2,3-c]quinolones have been prepared in a multi-step synthesis starting from substituted benzo[b]thiophene-2-carbonyl chlorides, which are converted to carboxamides and then cyclized photochemically. acs.org

The synthesis of the closely related 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene involves the initial synthesis of the BTBT core, followed by a direct bromination step to install the halogen atoms. mdpi.com A similar late-stage bromination could potentially be applied to the parent nih.govbenzothieno[3,2-b]quinoline to yield the 2-bromo derivative.

Intramolecular Cyclization Reactions in Benzothienoquinoline Ring Formation

Intramolecular cyclization is a cornerstone of polycyclic aromatic system synthesis, where a pre-functionalized linear precursor is induced to form one or more rings. This strategy is frequently employed to construct the benzothienoquinoline skeleton.

One of the most powerful methods is the double intramolecular cyclization using polyphosphoric acid (PPA). nih.gov In this approach, acylated anthranilic acids are converted into substituted-11-quinolones, effectively forming both the quinoline and thiophene ring systems in a controlled manner. nih.gov PPA is also used in the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines to yield benzo[h]quinoline (B1196314) derivatives. mdpi.com

Other cyclization methods include light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines, which leads to the regioselective synthesis of substituted benzo[h]quinolines. mdpi.com Additionally, enantioselective nih.govnih.gov-rearrangement/cyclization reactions have been developed to access quinolinone-based polycyclic indole (B1671886) derivatives, showcasing the stereocontrol possible in modern cyclization chemistry. rsc.org

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity. The synthesis and functionalization of the benzothienoquinoline scaffold heavily rely on catalysts based on palladium, copper, and rhodium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium catalysis is preeminent in cross-coupling chemistry, with the Suzuki-Miyaura coupling being a particularly powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction couples an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoborane, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

In the context of benzothienoquinolines, the Suzuki reaction is widely used to synthesize aryl-substituted derivatives. For example, 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl boronic acids to produce 2-amino-6-arylbenzothiazoles in excellent yields. nih.gov This same principle can be applied to a bromo-substituted benzothienoquinoline to introduce a wide range of aryl or alkyl groups. The versatility of the Suzuki reaction is enhanced by the commercial availability of diverse boronic acids and the mild reaction conditions required. nih.govorganic-chemistry.org

Beyond Suzuki coupling, palladium catalysts are used for other transformations. Domino heteroarylation of thioamides provides a route to benzothieno[2,3-b]quinolones. researchgate.net Furthermore, palladium-catalyzed aminocarbonylation reactions have been used to synthesize N-substituted quinazolinones from imidate precursors, demonstrating the utility of palladium in constructing nitrogen-containing heterocyclic rings. nih.gov

Table 2: Key Features of Palladium-Catalyzed Suzuki Coupling

Feature Description Reference
Reaction Type Cross-coupling wikipedia.org
Coupling Partners Organoborane (e.g., boronic acid) and Organohalide (or triflate) libretexts.org
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) organic-chemistry.org
Key Steps Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org
Advantages Mild conditions, high functional group tolerance, commercial availability of reagents, environmentally safer boron reagents youtube.comnih.gov

Copper-Mediated/Catalyzed Reactions

Copper catalysts are particularly effective for facilitating the formation of carbon-heteroatom bonds, especially C-S and C-N bonds, which are crucial for assembling the benzothienoquinoline framework.

A copper-catalyzed carbon-sulfur bond formation approach is used to react benzenethiols with 3-iodoquinoline (B1589721), yielding 3-(phenylthio)quinoline, a key intermediate in the synthesis of certain benzothienoquinolinium salts. nih.gov Copper catalysis is also central to the synthesis of related fused heterocycles. For example, a copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates enables the construction of organophosphorus heterocycles through C-P and C-S bond formation in a single step. nih.gov

Furthermore, copper catalysts can promote domino reactions, such as the intramolecular hydroamination of 2-alkynylanilines followed by an oxidative C–C coupling with benzoquinones. nih.gov This process efficiently constructs 3-indolyl quinones under mild conditions, highlighting copper's ability to orchestrate complex transformations involving both C-N and C-C bond formation. nih.gov The synthesis of the related benzothieno[3,2-b]benzofuran system has also been achieved using copper catalysis, underscoring its utility in forming fused ring systems containing sulfur. researchgate.net

Rhodium-Catalyzed Annulation and C-H Activation Strategies

Rhodium catalysts are at the forefront of C-H activation and annulation strategies, which offer a highly efficient way to build rings by forming new bonds directly from ubiquitous C-H bonds, avoiding the need for pre-functionalized starting materials. youtube.comyoutube.com C-H activation involves the cleavage of a C-H bond by a transition metal, creating a carbon-metal bond that can then participate in further reactions. youtube.com

Rhodium(III) catalysts have been successfully employed in the synthesis of 1,2-benzothiazines through a domino C-H activation/cyclization/elimination process. dntb.gov.uaresearchgate.net In these reactions, a directing group on the substrate guides the rhodium catalyst to selectively cleave a specific ortho C-H bond, initiating an annulation cascade with a coupling partner like a pyridotriazole to form the heterocyclic product. dntb.gov.uaresearchgate.net

These C-H activation strategies represent a modern and atom-economical approach to heterocycle synthesis. By leveraging directing groups, rhodium catalysts can construct complex polycyclic frameworks like benzothienoquinolines with high regioselectivity. The development of new ligands and reaction conditions continues to expand the scope of these powerful transformations in organic synthesis. youtube.com

Other Transition-Metal Catalysis in Benzothienoquinoline Synthesis

While palladium is a dominant force in cross-coupling reactions, other transition metals, particularly copper, have also been employed in the synthesis of quinoline and benzothienoquinoline scaffolds. ias.ac.inmdpi.com These alternative catalytic systems offer different reactivity profiles and can be more economical. ias.ac.in

Copper-catalyzed reactions, for instance, are effective for C-N and C-S bond formation, which are crucial steps in building the benzothienoquinoline core. One synthetic approach involves a copper-catalyzed reaction between benzenethiols and 3-iodoquinoline to form a 3-(phenylthio)quinoline intermediate. nih.gov This intermediate is a key precursor that can undergo further cyclization to yield the benzothieno[3,2-b]quinoline skeleton. nih.gov

Palladium-catalyzed reactions remain central to many synthetic strategies due to their versatility and tolerance of diverse functional groups. mdpi.comresearchgate.net Methodologies such as the Suzuki and Heck coupling reactions are instrumental in constructing the complex carbon framework of these molecules. mdpi.com For example, a palladium-catalyzed cascade process has been developed for synthesizing quinoline derivatives from β-chloro α,β-unsaturated aldehydes, involving sequential carbon-carbon and carbon-nitrogen bond formation in a single reaction vessel. researchgate.net Similarly, palladium catalysts are used for intramolecular ring-closing reactions to form the final heterocyclic system. researchgate.net

The table below summarizes various transition-metal catalyzed reactions used in the synthesis of quinoline and benzothienoquinoline precursors.

Catalyst SystemReaction TypeApplicationReference
CopperC-S CouplingFormation of 3-(phenylthio)quinoline intermediates nih.gov
CopperC-H Functionalization / C-N, C-C Bond FormationOne-pot synthesis of substituted quinolines from anilines and aldehydes ias.ac.in
Palladium(II) acetate (B1210297) / SphosCascade C-C and C-N Bond FormationSynthesis of quinoline derivatives from β-chloro α,β-unsaturated aldehydes researchgate.net
Palladium complexSuzuki Coupling / Intramolecular CondensationOne-pot synthesis of phenanthridine (B189435) derivatives (structurally related to benzothienoquinolines) researchgate.net

Transition-Metal-Free Synthetic Routes

The development of synthetic methods that avoid transition metals is a significant goal in organic chemistry, driven by the need to reduce costs and eliminate heavy metal contamination in final products. organic-chemistry.org Several transition-metal-free strategies have emerged for the synthesis of quinolines and the precursor benzothiophene rings. organic-chemistry.orgnih.govnih.gov

One notable approach involves the functionalization of C(sp³)–H bonds and subsequent tandem cyclization. nih.gov For instance, quinoline derivatives can be synthesized from 2-methylbenzothiazoles and 2-styrylanilines without a metal catalyst, proceeding through the formation of new C–C and C–N bonds. nih.gov Another strategy for constructing the benzo[b]thiophene core involves a direct SNAr-type reaction, cyclization, and dehydrogenation process starting from o-halovinylbenzenes and potassium sulfide, completely avoiding the use of transition metals. organic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups. organic-chemistry.org

Furthermore, visible-light-promoted tandem reactions offer a metal-free pathway for synthesizing complex heterocycles. chim.itrsc.org These reactions can create multiple bonds in a single operation under mild conditions. For example, the synthesis of 3-phosphorylated benzo[b]thiophenes has been achieved via a visible-light-induced reaction of 2-alkynylthioanisoles with diarylphosphine oxides in water. chim.it Such metal-free methods often rely on reagents like iodine or catalysis by non-metallic species to facilitate the desired transformations. nih.gov

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. beilstein-journals.org These approaches aim to reduce energy consumption, minimize waste, and use less hazardous materials. beilstein-journals.orgunibo.it Key advancements in this area include the use of microwave-assisted synthesis and the implementation of solvent-free or green solvent-based methodologies.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. nih.gov By directly heating the reactants through dielectric heating, microwave irradiation often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govresearchgate.net

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinolones and benzothieno-fused systems. researchgate.netmanipal.edu For example, the dehydrogenation of tetrahydro benzothienopyridopyrimidinones to their fully aromatic counterparts was achieved in minutes using microwave irradiation, whereas conventional heating required several hours. researchgate.net Similarly, N-aryl quinolones have been prepared rapidly and efficiently from acrylonitriles under microwave conditions without a solvent. researchgate.net The efficiency of microwave-assisted synthesis is highlighted in the comparative data below.

ProductMethodReaction TimeYieldReference
BenzothienopyridopyrimidinoneConventional Heating8 hours57% researchgate.net
BenzothienopyridopyrimidinoneMicrowave (300W)5 minutes85% researchgate.net
N-aryl-2-methylthio-4-oxo-1,4-dihydroquinoline-3-carbonitrilesConventional HeatingLong reaction timesNot impressive yields researchgate.net
N-aryl-2-methylthio-4-oxo-1,4-dihydroquinoline-3-carbonitrilesMicrowave (Solvent-free)3-5 minutes85-92% researchgate.net
Quinolines (from anilines and ketones)Conventional Heating10-12 hours40-68% nih.gov
Quinolines (from anilines and ketones)Microwave (Neat)15-20 minutes40-68% nih.gov

Solvent-Free and Green Chemistry Methodologies

Adherence to green chemistry principles is increasingly shaping synthetic strategies. unibo.it A major focus is the reduction or elimination of volatile and toxic organic solvents. researchgate.net Solvent-free reactions, often coupled with microwave assistance, represent a significant step towards this goal. researchgate.netresearchgate.net The synthesis of quinolones and 1,4-benzothiazine dioxides, for example, has been efficiently carried out by irradiating the neat reactants with microwaves. researchgate.net This approach not only prevents pollution but also simplifies product purification.

Another green strategy is the use of environmentally benign solvents, with water being an ideal choice due to its availability and safety. researchgate.netrsc.org An SO₃H-functionalized ionic liquid has been used as a water-tolerant acid catalyst for the one-pot synthesis of various quinolines in an aqueous medium, achieving high yields of 85-98%. researchgate.net The development of one-pot protocols, which combine multiple reaction steps into a single operation, further enhances the sustainability of a synthesis by reducing waste and energy consumption. nih.gov Transition-metal-free, one-pot syntheses of fused benzofuran and benzo[b]thiophene derivatives at room temperature exemplify this clean and efficient approach to building complex heterocyclic scaffolds. nih.gov

Derivatization and Functionalization Strategies for the 2 Bromo 1 Benzothieno 3,2 B Quinoline Scaffold

Halogen Functional Group Interconversion at Position 2

The bromine atom at the 2-position serves as a key functional group for further derivatization. However, in some cross-coupling reactions, the corresponding aryl iodide is more reactive than the aryl bromide. Therefore, a common strategy is to convert the bromide into an iodide to facilitate subsequent reactions.

The Finkelstein reaction is a well-established method for halogen exchange. vanderbilt.edu In the context of aryl bromides, this transformation is typically achieved by heating the substrate with a source of iodide, such as sodium iodide (NaI), in the presence of a copper(I) catalyst and a suitable ligand in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). While aryl iodides are often more reactive in palladium-catalyzed coupling reactions, the increased reactivity can sometimes lead to side reactions. The choice to perform this interconversion depends on the specific requirements of the subsequent synthetic step. For instance, converting 3-bromoquinoline (B21735) to 3-iodoquinoline (B1589721) has been employed as a preliminary step for copper-catalyzed carbon-sulfur bond formation. nih.gov

Table 1: Halogen Functional Group Interconversion

ReactionTypical ReagentsProductPurpose
Finkelstein ReactionNaI, CuI, Ligand (e.g., N,N'-Dimethylethylenediamine), Solvent (e.g., DMF)2-Iodo nih.govbenzothieno[3,2-b]quinolineIncrease reactivity for subsequent cross-coupling reactions.

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon (C-C) bonds is fundamental to extending the π-conjugated system of the benzothienoquinoline core or introducing various aliphatic and aromatic substituents. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for achieving this transformation, starting from the 2-bromo derivative. nih.govrsc.org

Transition-metal-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in modifying the 2-position of the scaffold. These reactions tolerate a wide range of functional groups and are known for their high efficiency and selectivity. nih.govorganic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming C-C bonds between an aryl halide and an organoboron compound (e.g., a boronic acid or boronic ester). libretexts.org It is widely used to synthesize biaryl compounds or to introduce alkyl or alkenyl substituents. nih.govlibretexts.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand in the presence of a base. nih.govlibretexts.org The versatility of commercially available boronic acids allows for the introduction of a vast array of substituents at the 2-position, enabling fine-tuning of the molecule's electronic and steric properties.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, creating a C(sp²)-C(sp) bond. researchgate.net This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Introducing an alkynyl group at the 2-position significantly extends the π-system in a linear fashion, which can have profound effects on the photophysical properties of the molecule. These alkynylated products can also serve as intermediates for further transformations, such as cyclization reactions to form more complex heterocyclic systems. researchgate.netscirp.org

Mizoroki-Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new C-C bond at an sp² carbon of the alkene. mdpi.comlibretexts.org The Heck reaction is a powerful tool for introducing vinyl or substituted vinyl groups. beilstein-journals.orgchemrxiv.org The reaction conditions, including the choice of catalyst, base, and solvent, can influence the regioselectivity and stereoselectivity of the product. researchgate.net

Table 2: Carbon-Carbon Bond Formation Reactions

Reaction NameCoupling PartnerTypical Catalyst/ReagentsSubstituent Introduced
Suzuki-Miyaura CouplingAr-B(OH)₂, R-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃, K₃PO₄)Aryl, Aliphatic
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl
Mizoroki-Heck ReactionAlkenePd(OAc)₂, Ligand, Base (e.g., NaOAc, Et₃N)Alkenyl

Carbon-Heteroatom Bond Formation Reactions (e.g., C-N, C-S, C-O)

The introduction of heteroatoms such as nitrogen, sulfur, or oxygen at the 2-position can dramatically alter the chemical and physical properties of the benzothienoquinoline scaffold. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its analogues, are the premier methods for forming these bonds. nih.govwikipedia.org

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is exceptionally broad in scope, allowing for the formation of C-N bonds with primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. organic-chemistry.org The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov This methodology has been successfully applied to the selective amination of other bromoquinoline systems, demonstrating its applicability for creating 2-amino-substituted nih.govbenzothieno[3,2-b]quinolines. nih.gov

C-S Bond Formation: The formation of carbon-sulfur bonds can be achieved through palladium-catalyzed coupling with thiols (Buchwald-Hartwig type) or copper-catalyzed coupling (Ullmann type). These reactions introduce thioether functionalities, which can influence molecular packing in the solid state and participate in further oxidation reactions. mdpi.com For example, a copper-catalyzed C-S bond formation has been used in the synthesis of related 3-(phenylthio)quinolinium compounds. nih.gov

C-O Bond Formation: Analogous to C-N and C-S bond formation, C-O bonds can be created via palladium- or copper-catalyzed coupling of the 2-bromo derivative with alcohols or phenols. This introduces ether or aryloxy substituents, which can modulate properties such as solubility and hydrogen-bonding capabilities.

Table 3: Carbon-Heteroatom Bond Formation Reactions

Bond TypeReaction NameReagentsFunctional Group Introduced
C-NBuchwald-Hartwig AminationAmine (R₂NH), Pd catalyst, Ligand, Base (e.g., NaOtBu)Amino (NR₂)
C-SBuchwald-Hartwig or Ullmann CouplingThiol (RSH), Pd or Cu catalyst, BaseThioether (SR)
C-OBuchwald-Hartwig or Ullmann CouplingAlcohol/Phenol (ROH), Pd or Cu catalyst, BaseEther (OR)

Introduction of Various Substituents for Property Modulation

The primary motivation for derivatizing the 2-Bromo nih.govbenzothieno[3,2-b]quinoline scaffold is to modulate its biological, electronic, and photophysical properties. The functionalization strategies described above allow for the introduction of a wide range of substituents, each imparting distinct characteristics to the parent molecule.

For instance, in the context of antifungal activity, it was found that the few 2-substituted analogs of 5-methyl benzothieno[3,2-b]quinolinium salts that were evaluated were disappointingly less potent than the unsubstituted parent compound. nih.gov This suggests that substitution at the 2-position can significantly impact the molecule's interaction with its biological target. Similarly, in other quinoline-based systems, the position and nature of substituents have been shown to be critical for activity, with a 4-bromo derivative outperforming a 2-bromo derivative in one study. frontiersin.orgnih.gov

In materials science, extending the π-conjugated system through C-C coupling reactions can tune the HOMO/LUMO energy levels, affecting the optical absorption and emission properties. mdpi.com The introduction of electron-donating groups (like amines or ethers) or electron-withdrawing groups (like nitriles or esters, which can be introduced via coupled intermediates) at the 2-position can further modulate these electronic properties, a key strategy in the design of organic semiconductors and fluorescent materials. mdpi.commdpi.com

Synthesis of Quaternized Benzothieno[3,2-b]quinolinium Salts

Quaternization of the quinoline (B57606) nitrogen atom introduces a permanent positive charge, transforming the neutral heterocycle into a cationic salt. benthamscience.com This modification drastically alters the molecule's properties, most notably increasing its water solubility and creating a new site for electrostatic interactions, which is often crucial for biological activity. nih.govnih.gov

The synthesis of these quaternary ammonium (B1175870) salts is typically achieved by reacting the parent benzothieno[3,2-b]quinoline with an alkylating agent. google.com Common reagents include alkyl halides (e.g., methyl iodide) or alkyl sulfates (e.g., dimethyl sulfate). nih.govgoogle.com More powerful alkylating agents like methyl trifluoromethanesulfonate (B1224126) (MeOTf) can be used when the nitrogen atom is deactivated or sterically hindered. nih.gov

The synthesis of substituted 5-methylbenzothieno[3,2-b]quinolinium salts has been reported as part of studies on antifungal agents. nih.govnih.gov The general procedure involves the N-methylation of the final heterocyclic core. nih.gov It is noted, however, that attempts to prepare certain quaternary salts can be unsuccessful, potentially due to the steric bulk of substituents near the N-5 atom of the rigid tetracyclic ring, which can hinder the approach of the alkylating agent. nih.gov

Structural Elucidation and Comprehensive Characterization

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. For 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive profile of its atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While a complete, publicly available dataset for 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline is not available, analysis of related structures provides insight into the expected spectral characteristics. For instance, in similar quinoline (B57606) derivatives, aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, often between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants are influenced by the electronic environment of each proton, which is dictated by the positions of the heteroatoms (nitrogen and sulfur) and the bromine substituent.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the fused aromatic system are expected to appear in the range of δ 110-160 ppm. The carbon atom attached to the bromine would exhibit a chemical shift influenced by the halogen's electronegativity. Quaternary carbons, those not bonded to any hydrogen atoms, generally show weaker signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their respective connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline

Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹H 7.0 - 9.0 Aromatic protons in a complex fused-ring system.

Note: The data in this table is predictive and based on the analysis of similar chemical structures. Actual experimental values may vary.

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline (C₁₅H₈BrNS), the molecular ion peak (M⁺) would be expected to appear as a characteristic doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights calculated with each isotope.

Electron impact (EI) ionization would likely induce fragmentation of the molecular ion. Common fragmentation pathways for similar heterocyclic compounds involve the loss of small molecules or radicals. The fragmentation pattern of 2,3-dihydrothieno[2,3-b]quinoline-S-oxide, a related structure, shows losses of species such as O, OH, CO, and SO, suggesting that the core ring system can undergo complex rearrangements and cleavages upon ionization asianpubs.orgresearchgate.net. For 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline, potential fragmentation could involve the loss of the bromine atom or cleavage of the heterocyclic rings.

Table 2: Expected Mass Spectrometry Data for 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline

Ion Expected m/z Notes
[M]⁺ Doublet Corresponding to C₁₅H₈⁷⁹BrNS and C₁₅H₈⁸¹BrNS.

Note: This table presents expected data based on isotopic abundances and common fragmentation patterns.

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline would be characterized by absorption bands typical for aromatic and heterocyclic systems.

Key expected absorptions include C-H stretching vibrations for the aromatic rings, typically appearing above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic rings would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the fingerprint region. The C-Br stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The gas-phase IR spectrum of quinoline shows strong bands in the 600-1600 cm⁻¹ region, which are associated with various ring deformation and stretching modes researchgate.netnist.govastrochem.org.

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch > 3000
C=C and C=N Stretch 1600 - 1450

Note: The data in this table is based on characteristic IR frequencies for the expected functional groups.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline has not been reported, analysis of related fused heterocyclic systems, such as benzo[h]quinoline (B1196314) derivatives, reveals that these molecules are generally planar researchgate.net. The fusion of the benzene (B151609), thiophene (B33073), and pyridine (B92270) rings would result in a rigid, planar molecular geometry. The bond lengths and angles within the rings would be consistent with those of aromatic and heteroaromatic systems. For example, C-C bond lengths are expected to be in the range of 1.36–1.45 Å, and C-N bond lengths in the pyridine ring would be around 1.32–1.36 Å. The C-S bond lengths in the thiophene ring are typically around 1.70–1.74 Å. The C-Br bond length is expected to be approximately 1.90 Å.

In the solid state, the planar molecules of 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline would likely pack in a manner that maximizes intermolecular interactions. Given the absence of strong hydrogen bond donors, the crystal packing would be primarily governed by van der Waals forces and π-π stacking interactions between the electron-rich aromatic systems of adjacent molecules. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing. In the crystal structure of benzo[h]quinoline-3-carboxamide, molecules are held together by hydrogen bonds and off-center π-π stacking interactions researchgate.net. Similar stacking arrangements would be anticipated for 2-Bromo rsc.orgbenzothieno[3,2-b]quinoline, likely leading to a layered structure in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT and its time-dependent extension (TD-DFT) are particularly effective for studying large organic molecules, offering a balance between computational cost and accuracy. scirp.orgcnr.it These methods are used to optimize molecular geometry, calculate electronic structure, and predict spectroscopic behavior. researchgate.netresearchgate.net

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for determining its electronic and optical properties. The HOMO-LUMO energy gap (Egap) is a key parameter that influences the molecule's stability, reactivity, and potential applications in organic electronics. scirp.orgresearchgate.net

While specific DFT calculations for 2-Bromo nih.govbenzothieno[3,2-b]quinoline are not extensively documented, analysis of closely related structures, such as substituted nih.govbenzothieno[3,2-b] nih.govbenzothiophenes (BTBTs), provides significant insight. For instance, DFT calculations on 2,7-dibromo nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (2,7-diBr-BTBT), a structural analogue, show how halogen substitution and heteroatom oxidation influence the frontier orbitals. nih.gov In these related systems, the lowest energy electronic transitions are predominantly associated with HOMO→LUMO transitions. nih.gov The introduction of electron-withdrawing groups or atoms like bromine typically leads to a lowering of both HOMO and LUMO energy levels. nih.govresearchgate.net

The calculated HOMO and LUMO energies are indicative of a molecule's potential for charge transfer. scirp.org A lower HOMO energy suggests higher stability and resistance to oxidation, making the compound potentially suitable for hole-injection and transport layers in electronic devices like OLEDs or OFETs. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Related Compound (2,7-diBr-BTBT) Data from a study on a related benzothienobenzothiophene derivative provides a model for understanding the electronic properties of the target compound. nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,7-diBr-BTBT-6.230-2.5713.659

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. cnr.itresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-visible absorption spectrum. scirp.org

For related BTBT derivatives, TD-DFT calculations have shown excellent agreement with experimental data, with deviations in absorption maxima often as low as 0.06 to 0.14 eV. nih.gov These calculations reveal that the main absorption bands in such fused aromatic systems are typically caused by π→π* transitions. nih.gov The introduction of substituents or modifications to the fused ring system can cause a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. nih.gov For example, in studies of quinoline-based materials, TD-DFT has been successfully used to model and explain the influence of solvent polarity and structural changes on their photophysical properties. researchgate.net

DFT calculations can be used to determine the most stable conformer (the one with the lowest energy) and to map the energetic landscape of conformational changes. researchgate.netresearchgate.net In studies of related dithienyl-BTBT derivatives, the torsion angles between the central BTBT core and the attached thiophene (B33073) rings were shown to be a key factor influencing the structure of the absorption and fluorescence spectra. nih.gov Even small variations in these angles can alter the S0–S1 transition energy, demonstrating the importance of conformational flexibility on optoelectronic properties. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking studies, is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target like a protein or DNA. nih.govsemanticscholar.org

Quinoline (B57606) and its fused derivatives are known to possess a wide range of biological activities, and many of these are attributed to their ability to interact with DNA. thesciencein.org Molecular docking simulations can elucidate the specific binding modes and affinities of these compounds with DNA. Studies on novel 2-oxo-quinoline derivatives have shown that these molecules can bind to DNA, and docking simulations have helped to visualize these interactions, suggesting that the presence of an oxygen atom on the quinoline core can enhance binding to the DNA protein. thesciencein.org Similarly, other complex quinoline derivatives have been shown to induce DNA fragmentation and cell cycle arrest in cancer cells, with docking studies helping to rationalize their potent biological effects. researchgate.net

Given the planar, fused-ring structure of 2-Bromo nih.govbenzothieno[3,2-b]quinoline, it is plausible that it could act as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. Docking studies would be essential to confirm this hypothesis and to identify key interactions, such as hydrogen bonds or π-π stacking, with DNA base pairs.

Theoretical Analysis of Aromaticity and Antiaromaticity in Fused Systems

Aromaticity is a key concept in organic chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. In polycyclic fused systems, the aromaticity of individual rings can vary and can be influenced by substituents. mdpi.com

Theoretical methods based on DFT can quantify the aromaticity of each ring within a fused system using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). mdpi.com The HOMA index, which is based on the geometry of the ring, is a widely used descriptor; values close to 1 indicate high aromaticity, while values close to 0 suggest a non-aromatic character. mdpi.com

Studies on quinoline derivatives show that the aromaticity of the benzene-like ring and the pyridine-like ring can be different and are affected by the position and nature of substituents. mdpi.comnih.gov For example, in unsubstituted quinoline, the benzene (B151609) ring is generally found to be more aromatic than the pyridine (B92270) ring. mdpi.com The introduction of substituents can alter the electron delocalization and thus change the aromaticity of one or both rings. This theoretical analysis is crucial as the level of aromaticity has been suggested as a potential descriptor for predicting the pharmacological activity of certain quinoline-based agents. mdpi.com For 2-Bromo nih.govbenzothieno[3,2-b]quinoline, a HOMA analysis would reveal how the fusion of the benzothiophene moiety and the presence of the bromine substituent modulate the aromatic character of the individual rings within the quinoline system.

Advanced Spectroscopic Studies and Photophysical Properties

Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Absorption Maxima

The electronic absorption spectra of quinoline (B57606) derivatives, including those fused with a benzothiophene (B83047) moiety, are characterized by distinct absorption bands in the UV-visible region. These bands arise from π-π* and n-π* electronic transitions within the aromatic system.

In a general study of quinoline derivatives, two main absorption bands are typically observed. A higher energy band, often found in the 230-320 nm range, is assigned to a π-π* transition and tends to shift to longer wavelengths (a red shift) in polar solvents. A lower energy band, appearing as a shoulder in the 320-450 nm range, is attributed to an n-π* transition and is generally not significantly affected by solvent polarity scielo.br. For some quinoline derivatives, these transitions are observed around 280 nm and 350 nm in polar solvents scielo.br.

For the broader class of researchgate.netbenzothieno[3,2-b]quinoline derivatives, patent literature suggests that their absorption maxima typically fall within the range of 350-450 nm. This absorption profile is consistent with their characteristic blue fluorescence.

In a related compound, Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), the absorption spectrum in dichloromethane solution shows a maximum at approximately 350 nm researchgate.net. This absorption is attributed to the π-π* transitions within the conjugated system. The specific substitution pattern on the quinoline and benzothiophene rings can influence the precise wavelength of maximum absorption (λmax). For instance, the presence of an alkoxyaryl group at the C2 position of the quinoline ring can induce the rise of an absorption band around 290 nm scielo.br.

Table 1: Representative UV-Vis Absorption Data for Benzothiophene-Quinoline Derivatives

Compound Solvent Absorption Maxima (λmax, nm) Reference
Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ) Dichloromethane ~350 researchgate.net
General Quinoline Derivatives Polar Solvents 280 (π-π), 350 (n-π) scielo.br

Fluorescence Spectroscopy

Fluorescence spectroscopy provides valuable insights into the emissive properties and excited-state behavior of researchgate.netbenzothieno[3,2-b]quinoline derivatives.

Derivatives of researchgate.netbenzothieno[3,2-b]quinoline are known to be fluorescent, typically exhibiting blue emission. Patent information indicates that the emission maxima for this class of compounds are generally found in the 400-500 nm range, with fluorescence quantum yields (ΦF) often being 0.3 or higher.

For Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ), the emission spectrum in dichloromethane shows a maximum around 425 nm researchgate.net. The photoluminescence properties, including quantum yield, can be significantly influenced by the solid-state packing of the molecules. For instance, two different crystalline forms (dimorphs) of BZQ, designated as BZB and BZN, exhibit distinct blue emission, with the BZN form having a quantum yield twice that of the BZB form researchgate.net. This highlights the crucial role of intermolecular interactions in modulating the photophysical properties of these materials.

Table 2: Representative Fluorescence Data for Benzothiophene-Quinoline Derivatives

Compound Solvent/State Emission Maxima (λem, nm) Quantum Yield (ΦF) Reference
Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate (BZQ) Dichloromethane ~425 Not Specified researchgate.net
General researchgate.netBenzothieno[3,2-b]quinoline Derivatives Not Specified 400-500 ≥ 0.3 Patent Literature

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited state. For the BZQ compound, the fluorescence decay profile was measured at the emission maximum researchgate.net. In a study on 7,8-benzoquinoline, a related aza-aromatic compound, the fluorescence lifetime was found to increase from 3.2 ns in a nonpolar solvent (hexane) to 6.4 ns in a polar protic solvent (methanol) doi.org. This increase in lifetime corresponds with an increase in the fluorescence quantum yield, suggesting that the solvent environment plays a significant role in the deactivation pathways of the excited state doi.org. Such studies provide crucial information on the radiative and non-radiative decay processes of these molecules.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Intermolecular Interactions

Circular dichroism (CD) spectroscopy is an essential tool for studying chiral molecules and their intermolecular interactions. While there is no specific information available in the searched literature regarding the CD spectroscopy of chiral derivatives of 2-Bromo researchgate.netbenzothieno[3,2-b]quinoline, this technique would be highly valuable for the characterization of enantiomerically pure samples.

In principle, if chiral derivatives of researchgate.netbenzothieno[3,2-b]quinoline were synthesized, CD spectroscopy could be used to:

Confirm the enantiomeric purity of the compounds.

Investigate the formation of chiral aggregates or self-assembled structures in solution.

Study the interactions of these chiral molecules with other chiral entities, such as biomolecules.

The development of chiral researchgate.netbenzothieno[3,2-b]quinoline derivatives could open up new avenues for their application in areas such as chiral sensing and circularly polarized luminescence.

Applications and Potential Research Avenues of Benzothienoquinoline Derivatives

Materials Science Research

The fusion of the electron-deficient quinoline (B57606) ring with the electron-rich benzothiophene (B83047) moiety creates a donor-acceptor (D-A) type structure, which is highly sought after in the design of functional organic materials. While research on 2-Bromo researchgate.netbenzothieno[3,2-b]quinoline itself is nascent, studies on closely related compounds highlight its potential.

The development of efficient light-emitting materials is crucial for next-generation displays and lighting. The benzothienoquinoline scaffold is a promising candidate for these applications due to its inherent luminescent properties.

Research has shown that derivatives of this family can be highly fluorescent. For instance, a related benzothiophene-quinoline derivative, Ethyl-2-(1-benzothiophene-2-yl)quinoline-4-carboxylate, exists as two different crystalline forms, or polymorphs, which are both blue-emissive. researchgate.net One of these polymorphs displays a quantum yield double that of the other, demonstrating that physical form can significantly modulate photophysical properties. researchgate.net Studies on other quinoline derivatives have also noted their fascinating photoluminescence characteristics. researchgate.net

Furthermore, the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) core, which constitutes a significant portion of the target molecule's structure, is a known building block for luminescent materials. rsc.org When functionalized, BTBT-based triads have been shown to exhibit greenish fluorescence with a photoluminescence quantum yield (PLQY) as high as 11.6%. rsc.org Even more impressively, the oxidized form of a closely related compound, 2,7-dibromo-BTBT, exhibits an exceptionally high quantum yield of over 99%. mdpi.com These findings underscore the significant potential for developing highly efficient luminescent materials and OLEDs based on the 2-Bromo researchgate.netbenzothieno[3,2-b]quinoline framework.

Table 1: Photophysical Properties of Related Benzothiophene Derivatives

Compound/Derivative Class Emission Color Quantum Yield (Φ) Key Finding Source
Ethyl-2-(1‐benzothiophene‐2‐yl)quinoline‐4‐carboxylate (Polymorph BZN) Blue Not specified, but 2x that of its other polymorph Polymorphism significantly modulates quantum yield. researchgate.net
Anthracene-BTBT-Anthracene Triad Greenish (thin film) Up to 11.6% Conjugation strategy impacts luminescence. rsc.org
2,7-diBr-BTBT 5,5-dioxide (Oxidized BTBT) Not specified >99% Sulfur oxidation dramatically enhances quantum yield. mdpi.com

The field of organic electronics relies on the development of stable, solution-processable semiconductors. The BTBT scaffold is a premier material in this area, known for its high charge carrier mobility and stability, making it a "champion molecule" for high-mobility organic field-effect transistors (OFETs). rsc.orgmdpi.comagu.edu.tr Derivatives of BTBT are widely studied for use in OFETs and organic photovoltaics. mdpi.comresearchgate.net

The introduction of the quinoline unit and bromine substitution to this core is a strategic approach to fine-tune its semiconductor properties. Research on a benzothiophene-quinoline derivative demonstrated that its crystal structure directly impacts its electrical conductivity; one polymorph with extended π-stacking behaved as a semiconductor, while another with limited π-overlap was an insulator. researchgate.net This highlights the tunability of the electronic properties in this class of compounds. The 2-Bromo substitution on the benzothienoquinoline core could further modulate the molecular packing and electronic energy levels, which are critical for charge transport. Given the excellent performance of BTBT derivatives and the demonstrated semiconductor behavior of related quinoline-fused systems, 2-Bromo researchgate.netbenzothieno[3,2-b]quinoline represents a highly promising, yet underexplored, candidate for new p-type or even n-type organic semiconductors. agu.edu.tr

Biological Probe Development

The ability of planar aromatic molecules to interact with biological macromolecules like nucleic acids makes them valuable tools for developing diagnostic and therapeutic agents.

The flat, polycyclic aromatic structure of benzothienoquinolines is well-suited for insertion between the base pairs of DNA, a process known as intercalation. This interaction can alter the structure and function of DNA and is a mechanism of action for many anticancer and antimicrobial drugs.

Studies on the parent compound, researchgate.netbenzothieno[3,2-b]quinoline, have shown that it interacts with salmon sperm DNA and synthetic polynucleotides. researchgate.net The interaction is stronger with adenine-thymine (A-T) base pairs. researchgate.net It is proposed that the interaction occurs through a combination of intercalation and binding within the minor groove of the DNA helix, with intercalation being the predominant mechanism. researchgate.net The planar nature of the molecule allows it to slip into the DNA double helix, while other structural features can facilitate binding to the grooves. researchgate.net Other research has confirmed that various quinoline-based compounds can intercalate into DNA, leading to conformational changes in the helix and inhibiting the function of DNA-acting enzymes. mdpi.comnih.gov The presence of a bromine atom on the 2-Bromo researchgate.netbenzothieno[3,2-b]quinoline derivative could further influence these binding properties, potentially enhancing affinity or altering the mode of interaction, making it a compelling subject for research as a DNA probe.

Medicinal Chemistry Lead Compound Development and Structure-Activity Relationship Studies (In Vitro)

The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, particularly for infectious diseases. nih.govmdpi.com Fusing it with a benzothiophene moiety creates novel chemical space for drug discovery.

Malaria, caused by the Plasmodium parasite, remains a major global health threat, exacerbated by the spread of drug-resistant parasite strains. nih.gov This necessitates the discovery of new antimalarial agents with novel mechanisms of action. The quinoline core is central to some of the most famous antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.gov

Research into the antiplasmodial activity of the benzothienoquinoline scaffold has yielded promising results. A study on researchgate.netbenzothieno[3,2-b]pyridine-4-yl-amines, which are very close structural analogs of the title compound, demonstrated potent in vitro activity against Plasmodium falciparum. One of the most active compounds in the series, compound 12g , showed significant efficacy against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (Dd2) strain of the parasite, with IC₅₀ values in the nanomolar range. researchgate.net The activity against the resistant strain is particularly significant, suggesting a mechanism of action that may differ from that of traditional quinoline drugs. researchgate.net Other studies on related thieno[2,3-b]pyridine (B153569) carboxamides have also identified compounds with strong antiparasitic activity in the two-digit nanomolar range and high selectivity. mdpi.com These findings strongly support the benzothienoquinoline scaffold as a promising starting point for the development of new antiplasmodial lead compounds. The 2-bromo substitution offers a handle for further chemical modification to optimize potency and pharmacokinetic properties.

Table 2: In Vitro Antiplasmodial Activity of researchgate.netBenzothieno[3,2-b]pyridine Analogs

Compound P. falciparum Strain 3D7 (Chloroquine-sensitive) IC₅₀ (nM) P. falciparum Strain Dd2 (Chloroquine-resistant) IC₅₀ (nM) Source
9g 150 210 researchgate.net
12g 50 38 researchgate.net
Chloroquine 20 Not specified for Dd2 researchgate.net

Lack of Specific Research Data for 2-Bromo nih.govbenzothieno[3,2-b]quinoline Limits Comprehensive Analysis

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound 2-Bromo nih.govbenzothieno[3,2-b]quinoline . While the parent scaffold, nih.govbenzothieno[3,2-b]quinoline, and its various derivatives have been investigated for a range of biological activities, data focusing explicitly on the 2-bromo substituted version is not available in the public domain.

Research into the broader family of 5-methyl benzothieno[3,2-b]quinolinium salts, which are sulfur isosteres of the natural product cryptolepine, has shown potential for broad-spectrum antifungal properties. nih.gov However, studies exploring substitutions on this ring system have indicated that the position of the substituent is critical for activity. For instance, substitutions at the 3- and 4-positions with methoxy (B1213986) and chloro groups, respectively, have been shown to enhance antifungal activity against certain pathogens. nih.govresearchgate.net In contrast, preliminary evaluations of 2-substituted analogs were reported as "disappointingly less potent," which may account for the absence of further dedicated research into the 2-bromo derivative for this application. nih.gov

Similarly, no specific studies were identified that evaluated the antibacterial, antiproliferative, anti-inflammatory, antiparasitic, or enzyme-inhibiting properties of 2-Bromo nih.govbenzothieno[3,2-b]quinoline. While the general class of quinolines is a well-known pharmacophore with documented activities in these areas, this cannot be directly extrapolated to a specific, unstudied derivative. nih.govsemanticscholar.orgnih.govnih.govresearchgate.net The biological effects of quinoline-based compounds are highly dependent on their specific substitution patterns. nih.gov

Furthermore, there is no available literature detailing the use of 2-Bromo nih.govbenzothieno[3,2-b]quinoline as a foundational scaffold for the development of novel heterocyclic architectures. Although the bromine atom could theoretically serve as a handle for further chemical modifications via cross-coupling reactions, no published work appears to have utilized this specific starting material for such purposes. researchgate.net

Due to this absence of specific data, it is not possible to construct a detailed and scientifically accurate article on the applications and research avenues for 2-Bromo nih.govbenzothieno[3,2-b]quinoline as outlined in the requested structure. The available evidence suggests that research efforts have likely focused on more biologically active derivatives of the benzothienoquinoline scaffold.

Q & A

Q. Table 1: Comparison of Key Synthesis Methods

StepReagents/ConditionsYield (%)Reference
CyclizationPd catalysis, decarboxylative arylation52–58
OxidationDess-Martin periodinane, DMSON/A
BrominationNBS, CHCl₃, refluxVaries*
*Yields depend on substituent reactivity and solvent choice.

Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, chloro analogs show distinct aromatic proton signals at δ 8.60–7.50 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and π-π stacking motifs, critical for semiconductor applications .

How does bromine substitution at the 2-position influence electronic properties in benzothienoquinoline derivatives?

Answer:
Bromine’s electron-withdrawing nature:

  • Reduces HOMO-LUMO gaps, enhancing charge carrier mobility in organic semiconductors .
  • Alters π-π stacking distances (e.g., BTBT derivatives with bromine show tighter stacking vs. alkylated analogs) .
    Methodology : Density functional theory (DFT) coupled with charge hopping models predicts carrier mobility trends .

What strategies optimize yield and purity in multi-step syntheses of brominated benzothienoquinolines?

Answer:

  • Stepwise Monitoring : Use TLC to track intermediate formation.
  • Temperature Control : Low-temperature bromination minimizes side reactions .
  • Catalyst Optimization : Pd(PPh₃)₄ improves cross-coupling efficiency in cyclization steps .

How can researchers resolve contradictions in reported biological activities of benzothienoquinoline derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., compare bromo, chloro, and methoxy groups) .
  • Dose-Response Assays : Validate telomerase inhibition or G-quadruplex stabilization at multiple concentrations .
  • Computational Docking : Predict binding modes to reconcile disparate experimental results .

What design principles enhance charge carrier mobility in benzothienoquinoline-based organic semiconductors?

Answer:

  • Side-Chain Engineering : Longer alkyl chains improve solubility but may reduce π-π overlap .
  • Halogen Positioning : Bromine at the 2-position enhances intermolecular charge transfer vs. 3-position substitution .
  • Crystallinity Control : Annealing thin films at 150°C optimizes grain boundaries for higher mobility .

How can thermal stability data discrepancies be analyzed for benzothienoquinolines synthesized via different methods?

Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) across batches.
  • Purity Assessment : Impurities (e.g., unreacted starting materials) lower observed stability .
  • Computational Modeling : Simulate thermal degradation pathways to identify labile bonds .

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